molecular formula C7H10N6 B13320446 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13320446
M. Wt: 178.20 g/mol
InChI Key: SHJXGWSRGXTPIA-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
  • 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
  • Hydrazine-coupled pyrazole derivatives

Uniqueness: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine stands out due to its dual ring structure, which imparts unique chemical reactivity and biological activity.

Biological Activity

The compound 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

  • Chemical Formula : C₇H₈N₄
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 112029-98-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including:

Cell LineIC₅₀ (µM)Reference
HCT-116 (Colon Cancer)15.2
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)18.0

The mechanism of action involves inducing apoptosis and cell cycle arrest in the G0/G1 and G2/M phases, independent of p53 status. The compound demonstrated significant cell viability reduction after 72 hours of treatment, comparable to standard chemotherapeutic agents like cisplatin.

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound possesses broad-spectrum antibacterial and antifungal activities.

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
  • Cell Cycle Arrest : The compound causes accumulation in specific phases of the cell cycle, preventing further division.

Case Studies

A notable study demonstrated the use of this compound in combination with other chemotherapeutics to enhance efficacy against resistant cancer cells. The combination therapy showed improved IC₅₀ values and reduced side effects compared to single-agent treatments.

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H10N6/c1-12-3-6(2-9-12)4-13-5-7(8)10-11-13/h2-3,5H,4,8H2,1H3

InChI Key

SHJXGWSRGXTPIA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2C=C(N=N2)N

Origin of Product

United States

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